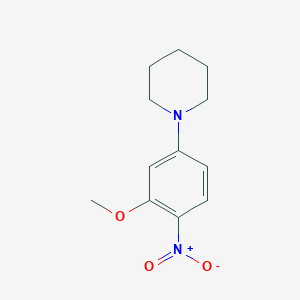

![molecular formula C15H14N2O3S B2809468 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2097894-81-8](/img/structure/B2809468.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound, but it contains a sulfur atom instead of oxygen . Oxazole is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and three carbon atoms in a five-membered ring .

Synthesis Analysis

The synthesis of furan and thiophene derivatives has been a topic of interest in medicinal chemistry due to their wide range of therapeutic properties . For instance, furan-2-ylmethanethiol can be synthesized by reacting furfuryl alcohol with thiourea in hydrochloric acid .Molecular Structure Analysis

The molecular structures of furan, thiophene, and oxazole are characterized by five-membered rings with heteroatoms. These structures can be analyzed using various spectroscopic techniques .Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches have been made to prove thiophene as an antimicrobial agent .Physical And Chemical Properties Analysis

Furan-2-ylmethanethiol, a furan derivative, is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing. It possesses a strong odor of roasted coffee and a bitter taste .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

A significant portion of research has been dedicated to synthesizing and understanding the reactivity of compounds containing furan and thiophen derivatives. For example, research by Chadwick et al. (1973) explored the synthesis of esters of furan- and thiophen-2-carboxylic acids, providing pathways from readily available materials to these acids with various substituents (Chadwick, Chambers, Meakins, & Snowden, 1973). Similarly, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, demonstrating the compound's reactivity through electrophilic substitution reactions to produce various derivatives (Aleksandrov & El’chaninov, 2017).

Antibacterial, Antiurease, and Antioxidant Activities

Research has also focused on the biological activities of furan and thiophene derivatives. Sokmen et al. (2014) investigated the antibacterial, antiurease, and antioxidant activities of new 1,2,4-triazole Schiff base and amine derivatives, highlighting the potential of these compounds in medicinal chemistry (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).

Synthesis and Pharmacological Evaluation

The design, synthesis, and evaluation of novel derivatives for pharmacological applications have been a key area of research. Kumar et al. (2017) synthesized a series of novel compounds starting from 2-acetylfuran, which were evaluated for antidepressant and antianxiety activities, showcasing the therapeutic potential of furan derivatives (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Inhibition of NQO2 for Chemotherapy and Malaria

Another research focus has been on the inhibition of NQO2, a potential target for cancer chemotherapy and malaria treatment. Alnabulsi et al. (2018) evaluated novel furan amidine analogues as NQO2 inhibitors, highlighting the significance of heterocyclic compounds in developing therapeutic agents (Alnabulsi, Hussein, Santina, Alsalahat, Kadirvel, Magwaza, Bryce, Schwalbe, Baldwin, Russo, Stratford, & Freeman, 2018).

Antimicrobial Activity

The antimicrobial activity of furan and thiophene derivatives has also been explored. Arora et al. (2013) synthesized and evaluated the antimicrobial activity of Schiff bases derived from furan and thiophene, demonstrating the potential use of these compounds in fighting microbial infections (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-10-11(9-17-20-10)15(18)16-8-12(13-4-2-6-19-13)14-5-3-7-21-14/h2-7,9,12H,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKPTHBWYRRDNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2809385.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromo-2-chlorobenzamide](/img/structure/B2809386.png)

![Dimethyl[2-(piperidin-4-yloxy)ethyl]amine](/img/structure/B2809391.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2809392.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate](/img/structure/B2809397.png)

![Methyl ([2,2'-bifuran]-5-ylmethyl)carbamate](/img/structure/B2809399.png)

![N-[(4-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2809400.png)

![N-benzyl-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2809401.png)

![5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809402.png)

![6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2809403.png)

![(Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2809404.png)